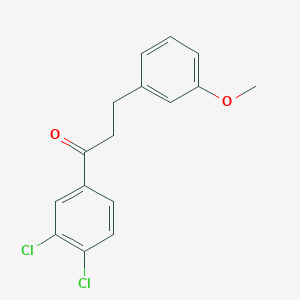

3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone” is an organochlorine compound . It is a versatile chemical compound that finds application in diverse scientific research. Its unique structure enables the synthesis of novel materials, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “3’-METHOXY-3-(4-METHOXYPHENYL)PROPIOPHENONE” involves reaction conditions with C 22 H 38 Br 2 N 2 Ni 2 O 2 S 4(2+) *2Br (1-) and sodium tertiary butoxide in toluene at 140 degrees Celsius for 24 hours .Molecular Structure Analysis

The molecular structure of “3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone” can be analyzed using various techniques. For instance, NMR, FTIR, Raman, UV-Vis, and MS (GC) can be used to analyze the structure of similar compounds .Applications De Recherche Scientifique

Microwave- and Ultrasound-Assisted Semisynthesis

Research demonstrates the utility of 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone in the rapid semisynthesis of methoxylated propiophenones via microwave- and ultrasound-assisted reactions. These methods offer practical approaches for synthesizing phenylpropanes and their subsequent oxidation to propiophenones, highlighting the efficiency of microwave and ultrasound in chemical synthesis (Joshi, Sharma, & Sinha, 2005).

Polymer Synthesis and Properties

Another significant application is in the synthesis of homo- and copolyphosphonate derivatives, where 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone plays a crucial role in forming photosensitive polymers. These polymers exhibit interesting thermal and optical properties, such as photocrosslinking abilities and potential flame retardancy, showcasing the material's versatility in creating functional polymers (Kaniappan, Murugavel, & Thangadurai, 2013).

Hydrogen-Bonded Molecular Chains

The compound also contributes to forming hydrogen-bonded chains in crystal structures, illustrating its relevance in crystallography and molecular design. This application emphasizes the importance of hydrogen bonding in determining molecular arrangement and stability (Trilleras et al., 2005).

Ionic Hydrogenation Reactions

In organic synthesis, 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is involved in ionic hydrogenation reactions with cyclohexane, facilitated by aluminum halides. This process highlights its potential in synthesizing saturated ketones, demonstrating the compound's utility in chemical transformations and synthesis (Koltunov, Repinskaya, & Borodkin, 2001).

Synthesis of Photosensitive Polymers

The compound's applications extend to the synthesis of photosensitive phosphorus-based polymers, where it serves as a monomer for creating polymers with distinct optical properties. Such materials are explored for their photosensitive behavior and potential in photonic applications (Kaniappan & Murugavel, 2005).

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUHQMZAEQZWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644249 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

CAS RN |

898775-22-9 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)